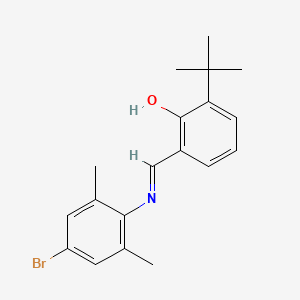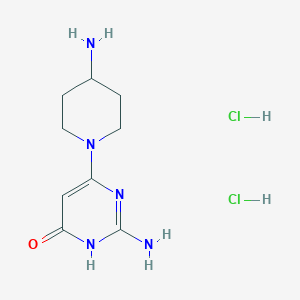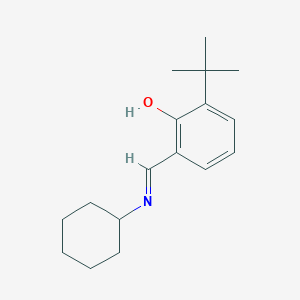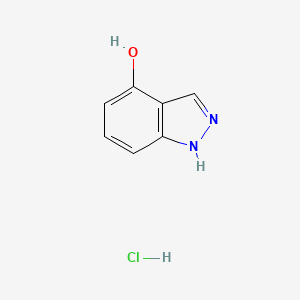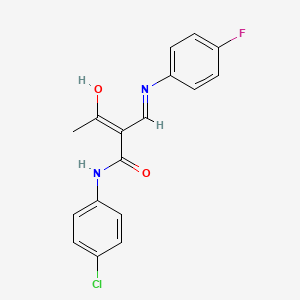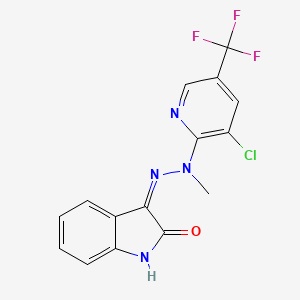
2,4-二氯-1-异丙苯
描述
2,4-Dichloro-1-isopropylbenzene is an organic chemical compound that belongs to the family of chlorobenzene derivatives. It has a CAS Number of 65432-03-3 and a molecular weight of 189.08 .
Molecular Structure Analysis
The molecular formula of 2,4-Dichloro-1-isopropylbenzene is C9H10Cl2 . The Inchi Code is 1S/C9H10Cl2/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6H,1-2H3 .Chemical Reactions Analysis
While specific chemical reactions involving 2,4-Dichloro-1-isopropylbenzene are not detailed in the available resources, it can be inferred that like other benzene derivatives, it may undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
2,4-Dichloro-1-isopropylbenzene is a liquid .科学研究应用
有机合成与化学应用
制药中间体:与2,4-二氯-1-异丙苯密切相关的2,4-二氯氟苯被强调为广谱抗生素(如环丙沙星)合成中的重要中间体。对环丙沙星的全球需求不断增长,促进了2,4-二氯氟苯新型、更有效合成路线的开发,展示了其在制药工业中的重要性 (王国喜,2004).
传感应用:从1,4-二氯-2,5-二苯基苯衍生物合成1,4-二芳基五苯并菲的研究,可能与2,4-二氯-1-异丙苯的化学行为有关,已显示出在爆炸物传感方面的潜在应用。这表明二氯苯衍生物在开发安全和检测技术材料中的作用 (G. Zyryanov, Manuel A. Palacios, P. Anzenbacher, 2008).
环境与分析化学
- 生物降解研究:在序批式反应器中研究了除草剂(包括与2,4-二氯-1-异丙苯结构相似的除草剂)的生物降解性,提供了对卤代有机化合物环境归宿和处理的见解。此类研究对于了解降解途径和设计有效的废水处理工艺至关重要 (E. Celis, P. Elefsiniotis, N. Singhal, 2008).
材料科学
- 催化与材料合成:研究使用Al-MCM-41分子筛用碳酸二乙酯对异丙苯进行乙基化的研究证明了催化剂在将化学反应引导至所需产物中的作用。这项研究不仅提供了对催化剂选择性和效率的见解,还提供了对新材料和化学品的合成的见解 (S. Udayakumar, A. Pandurangan, P. K. Sinha, 2005).
属性
IUPAC Name |
2,4-dichloro-1-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEAFTDKXQTDJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-1-isopropylbenzene | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

